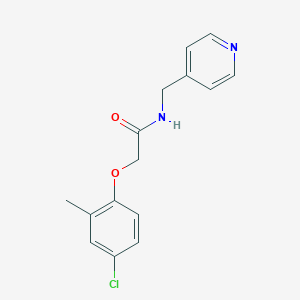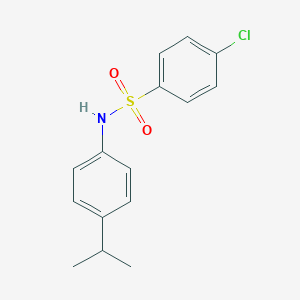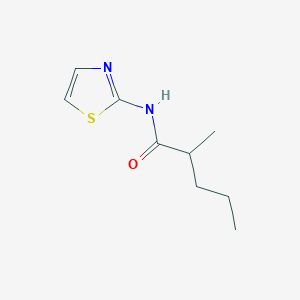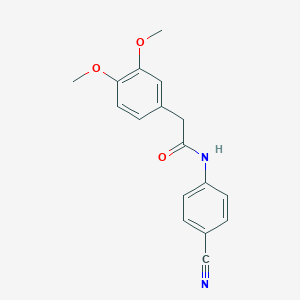
N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide, also known as CX717, is a novel compound that has gained attention in the scientific community due to its potential use as a cognitive enhancer. CX717 was first synthesized in the 1990s by chemists at Cortex Pharmaceuticals, Inc. The compound has since been studied extensively for its effects on the brain and its potential applications in the treatment of cognitive disorders.
Wirkmechanismus
The exact mechanism of action of N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the AMPA receptor. This receptor is involved in synaptic plasticity, which is the process by which the strength of connections between neurons in the brain is modified in response to experience.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide has been shown to increase the activity of neurons in the prefrontal cortex, a region of the brain that is important for working memory and attention. This increased activity is believed to be due to the compound's effects on the AMPA receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide in lab experiments is its ability to enhance cognitive performance in animal models. This makes it a useful tool for studying the neural mechanisms underlying cognitive processes. However, one limitation of using N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide is that its effects on the brain are not fully understood. This makes it difficult to interpret the results of experiments using this compound.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide. One area of interest is the development of more selective AMPA receptor modulators that can target specific subtypes of the receptor. Another area of interest is the investigation of the long-term effects of N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide on the brain and behavior. Finally, there is interest in exploring the potential therapeutic applications of N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide is a novel compound that has gained attention in the scientific community due to its potential use as a cognitive enhancer. The compound has been studied extensively for its effects on the brain and its potential applications in the treatment of cognitive disorders. While much is still unknown about the compound's mechanism of action and long-term effects, research in this area is ongoing and holds promise for future advancements in the field of cognitive neuroscience.
Synthesemethoden
N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide is synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis begins with the reaction of cyclohexylamine and chloroacetyl chloride to form N-cyclohexylchloroacetamide. This intermediate is then reacted with 4-methylpiperazine to form N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide has been studied extensively for its potential use as a cognitive enhancer. In animal studies, N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide has been shown to improve performance on a variety of cognitive tasks, including learning and memory. In human studies, N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide has been shown to improve working memory and attention.
Eigenschaften
Produktname |
N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide |
|---|---|
Molekularformel |
C13H25N3O |
Molekulargewicht |
239.36 g/mol |
IUPAC-Name |
N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C13H25N3O/c1-15-7-9-16(10-8-15)11-13(17)14-12-5-3-2-4-6-12/h12H,2-11H2,1H3,(H,14,17) |
InChI-Schlüssel |
NKGIUPDGKFJANL-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)NC2CCCCC2 |
Kanonische SMILES |
CN1CCN(CC1)CC(=O)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




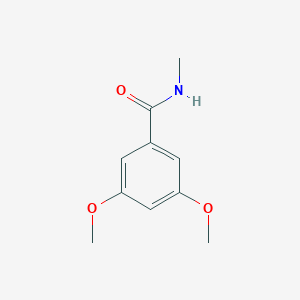
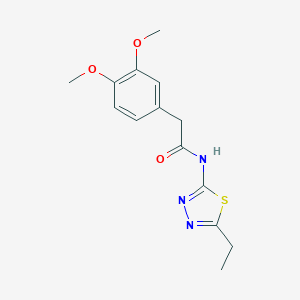
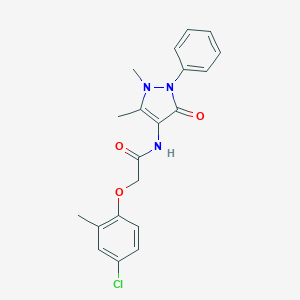
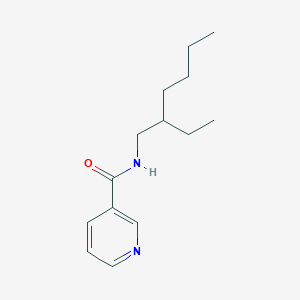

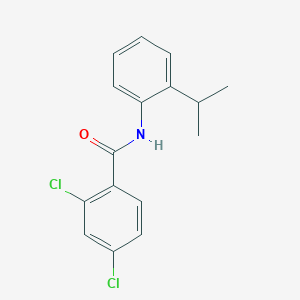
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
